molecular formula C9H12O2 B8750493 1-(Methoxymethoxy)-3-methylbenzene CAS No. 57234-27-2

1-(Methoxymethoxy)-3-methylbenzene

Cat. No.: B8750493
CAS No.: 57234-27-2
M. Wt: 152.19 g/mol
InChI Key: PEQIXJICXMPXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethoxy)-3-methylbenzene is an aromatic ether derivative characterized by a methoxymethoxy (–OCH₂OCH₃) group and a methyl (–CH₃) group attached to a benzene ring at the 1- and 3-positions, respectively. This compound is structurally distinct due to the presence of the methoxymethoxy group, which serves as a protective group in organic synthesis, enhancing stability and modulating reactivity during multi-step reactions .

The methoxymethoxy group contributes to increased molecular weight (compared to simpler analogs like 3-methylanisole) and alters electronic properties, making the compound less reactive toward electrophilic substitution than its methyl or methoxy counterparts.

Properties

CAS No.

57234-27-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C9H12O2/c1-8-4-3-5-9(6-8)11-7-10-2/h3-6H,7H2,1-2H3

InChI Key

PEQIXJICXMPXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Electronic Effects
1-(Methoxymethoxy)-3-methylbenzene C₉H₁₂O₂ 152.19 (est.) –OCH₂OCH₃ (1), –CH₃ (3) Electron-donating (–OCH₃), steric bulk
1-Methoxy-3-(methoxymethyl)benzene C₉H₁₂O₂ 152.19 –OCH₃ (1), –CH₂OCH₃ (3) Similar electron donation, less bulk
1-(Ethoxymethoxy)-3-methylbenzene C₁₀H₁₄O₂ 166.22 –OCH₂OCH₂CH₃ (1), –CH₃ (3) Increased steric hindrance
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene C₉H₉F₃O₂ 206.16 –OCH₂OCH₃ (1), –CF₃ (3) Strong electron-withdrawing (–CF₃)
3-Methylanisole C₈H₁₀O 122.16 –OCH₃ (1), –CH₃ (3) Basic methoxy donor
  • Key Observations: The methoxymethoxy group in this compound provides greater steric hindrance and slightly enhanced electron donation compared to 3-methylanisole (–OCH₃ vs. –OCH₂OCH₃) . Substituting the methyl group with a trifluoromethyl group (as in 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene) introduces strong electron-withdrawing effects, drastically altering reactivity in electrophilic aromatic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.